Hidrocloruro de isoterbinafina, (E)-

Descripción general

Descripción

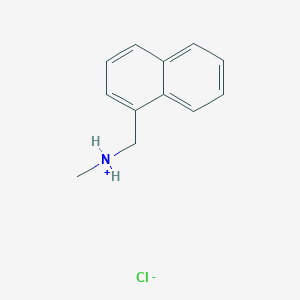

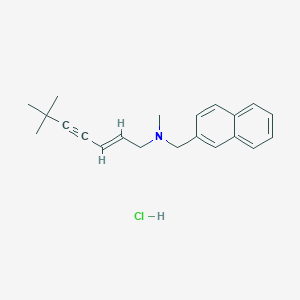

Isoterbinafine hydrochloride, also known as Terbinafine, is an antifungal medication that fights infections caused by fungus . It is used to treat infections that affect the fingernails or toenails and a fungal infection of scalp hair follicles in children who are at least 4 years old .

Molecular Structure Analysis

The molecular formula of Isoterbinafine hydrochloride is C21H26ClN . The molecular weight is 327.891 Da . It has no defined stereocenters and one E/Z center .Chemical Reactions Analysis

Terbinafine is an inhibitor of CYP4502D6 isozyme and has an effect on the metabolism of desipramine, cimetidine, fluconazole, cyclosporine, rifampin, and caffeine .Physical And Chemical Properties Analysis

Terbinafine hydrochloride is a white crystalline powder that is freely soluble in methanol and dichloromethane, soluble in ethanol, and slightly soluble in water .Aplicaciones Científicas De Investigación

Aplicaciones antifúngicas tópicas

Hidrocloruro de isoterbinafina: se ha estudiado ampliamente por su eficacia en el tratamiento de infecciones fúngicas superficiales. Las investigaciones indican que se han desarrollado formulaciones como soluciones formadoras de películas in situ y nanogeles para mejorar la deposición y la penetración del fármaco en el estrato córneo, la capa más externa de la piel . Estas formulaciones avanzadas están diseñadas para proporcionar características farmacéuticas superiores, como el secado rápido, la no pegajosidad y la transparencia en la piel, que son cruciales para el cumplimiento del paciente y los resultados efectivos del tratamiento.

Administración transungueal de fármacos

El desafío de tratar infecciones de las uñas como la onicomicosis radica en la formidable barrera de la placa ungueal contra la permeación del fármaco. Los estudios han demostrado que el Hidrocloruro de isoterbinafina puede formularse en sistemas nanovesiculares, como los spanlásticos, para permitir y mejorar la administración del fármaco a través de la uña . Estos sistemas están optimizados para una alta eficiencia de atrapamiento y una liberación controlada del fármaco, lo que los convierte en un enfoque prometedor para la administración transungueal.

Administración mejorada por nanotecnología

La nanotecnología juega un papel fundamental en la mejora de la administración del Hidrocloruro de isoterbinafina. Los nanogeles y las nanoemulsiones se están investigando por su capacidad para mejorar la solubilidad y la permeabilidad del fármaco. Estas nanoformulaciones pueden aumentar significativamente el porcentaje de retención del fármaco en la piel, lo que indica su potencial para una mayor eficacia en el tratamiento de infecciones fúngicas .

Evaluación biofarmacéutica

Las propiedades biofarmacéuticas de las formulaciones de Hidrocloruro de isoterbinafina son esenciales para su rendimiento. Se han realizado estudios con modelos animales para evaluar la eficacia antifúngica in vivo de estas formulaciones. Los parámetros como la liberación del fármaco, la permeación y la deposición se prueban meticulosamente para garantizar los efectos terapéuticos óptimos .

Desarrollo de soluciones formadoras de películas

El desarrollo de soluciones formadoras de películas para el Hidrocloruro de isoterbinafina tiene como objetivo crear una forma de dosificación que sea una solución durante el almacenamiento pero que forme una película al aplicarla. Este atributo único permite la sobresaturación del fármaco tras la evaporación del disolvente, lo que aumenta la hidratación de la piel y podría conducir a mejores resultados del tratamiento .

Aerosoles avanzados de solución polimérica

La investigación sobre el Hidrocloruro de isoterbinafina también incluye el desarrollo de aerosoles avanzados de solución polimérica. Estos aerosoles están diseñados para aplicación tópica y se caracterizan por diversas técnicas analíticas para garantizar su estabilidad y eficacia. La actividad antifúngica in vivo de estos aerosoles se examina utilizando modelos animales para confirmar su eficacia .

Mecanismo De Acción

Isoterbinafine hydrochloride, also known as trans-Isoterbinafine hydrochloride, is a synthetic allylamine antifungal . This article will delve into the compound’s mechanism of action, biochemical pathways, pharmacokinetics, and the effects of environmental factors on its action.

Target of Action

The primary target of Isoterbinafine hydrochloride is the fungal enzyme squalene monooxygenase (also known as squalene epoxidase) . This enzyme plays a crucial role in the synthesis of the fungal cell wall .

Mode of Action

Isoterbinafine hydrochloride inhibits the action of squalene monooxygenase, thereby blocking the synthesis of ergosterol , an essential component of the fungal cell wall . This inhibition disrupts the cell wall synthesis pathway, leading to the death of the fungal cell .

Biochemical Pathways

The inhibition of squalene monooxygenase by Isoterbinafine hydrochloride disrupts the conversion of squalene to lanosterol . In fungi, lanosterol is converted to ergosterol, which is a vital component of the fungal cell membrane . Therefore, the inhibition of this pathway leads to a deficiency in ergosterol, disrupting cell membrane integrity and function, ultimately leading to fungal cell death .

Pharmacokinetics

Isoterbinafine hydrochloride is well absorbed following oral administration, with a bioavailability of over 70% . The compound is highly lipophilic, tending to accumulate in skin, nails, and fatty tissues . The peak plasma concentrations appear within 2 hours after a single 250 mg dose . The compound is extensively metabolized before excretion, with approximately 70% of the administered dose eliminated in the urine .

Result of Action

The inhibition of ergosterol synthesis by Isoterbinafine hydrochloride leads to a disruption of the fungal cell wall, resulting in the death of the fungal cell . This results in the effective treatment of various fungal infections, including dermatophyte infections of toenails and fingernails, as well as other fungal skin infections .

Action Environment

The action, efficacy, and stability of Isoterbinafine hydrochloride can be influenced by various environmental factors. For instance, the compound’s lipophilic nature allows it to accumulate in skin, nails, and fatty tissues, enhancing its antifungal activity . .

Safety and Hazards

Terbinafine can cause damage to organs through prolonged or repeated exposure . It can cause symptoms such as skin rash, fever, swollen glands, flu-like symptoms, muscle aches, severe weakness, unusual bruising, or yellowing of your skin or eyes . Some people taking terbinafine have developed severe liver damage leading to liver transplant or death .

Direcciones Futuras

Terbinafine is used to treat infections caused by a fungus. It works by killing the fungus or preventing its growth . It is usually taken for 6 weeks to treat scalp or fingernail infections, and for 12 weeks to treat a toenail infection . Future research may focus on improving the efficacy of the drug and reducing side effects.

Propiedades

IUPAC Name |

(E)-N,6,6-trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N.ClH/c1-21(2,3)14-8-5-9-15-22(4)17-18-12-13-19-10-6-7-11-20(19)16-18;/h5-7,9-13,16H,15,17H2,1-4H3;1H/b9-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUQARFOFOKGST-SZKNIZGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCN(C)CC1=CC2=CC=CC=C2C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/CN(C)CC1=CC2=CC=CC=C2C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

877265-30-0 | |

| Record name | Isoterbinafine hydrochloride, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877265300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOTERBINAFINE HYDROCHLORIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MXZ81Y4D7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B116667.png)

![(8S,9R,10S,13S,14S,16R,17S)-9-Fluoro-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B116679.png)